![molecular formula C14H12N4OS2 B5588018 N-(2-Amino-4'-methyl-[4,5']bithiazolyl-2'-yl)-benzamide](/img/structure/B5588018.png)
N-(2-Amino-4'-methyl-[4,5']bithiazolyl-2'-yl)-benzamide
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Overview
Description
N-(2-Amino-4’-methyl-[4,5’]bithiazolyl-2’-yl)-benzamide is a complex organic compound with the molecular formula C15H14N4OS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4’-methyl-[4,5’]bithiazolyl-2’-yl)-benzamide typically involves the reaction of 2-amino-4-methylthiazole with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4’-methyl-[4,5’]bithiazolyl-2’-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-(2-Amino-4’-methyl-[4,5’]bithiazolyl-2’-yl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-4’-methyl-[4,5’]bithiazolyl-2’-yl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiazole moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4’-methyl-[4,5’]bithiazolyl-2’-yl)-acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-Amino-4-methylbenzothiazole: Lacks the benzamide moiety, making it less complex.
Uniqueness
Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[5-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c1-8-11(10-7-20-13(15)17-10)21-14(16-8)18-12(19)9-5-3-2-4-6-9/h2-7H,1H3,(H2,15,17)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROKIMRDEZUQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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